

(S)-1-Chloro-2-propanol solubility data

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Compound of Interest

Compound Name: (S)-1-Chloro-2-propanol

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An In-depth Technical Guide on the Solubility of **(S)-1-Chloro-2-propanol**

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Chloro-2-propanol is a chiral molecule of significant interest in the chemical and pharmaceutical industries. As a versatile building block, its primary application lies in asymmetric synthesis, where the production of a single enantiomer of a chiral product is crucial. This is particularly important in drug development, as different enantiomers of a drug can exhibit vastly different biological activities. **(S)-1-Chloro-2-propanol** serves as a key intermediate in the synthesis of various pharmaceuticals, including the antibiotic linezolid. Its specific stereochemistry is critical for constructing complex molecules with the desired three-dimensional orientation, a determining factor for effective drug-receptor interactions.

This technical guide provides a comprehensive overview of the available solubility data for **(S)-1-Chloro-2-propanol**, details experimental protocols for solubility determination, and presents a relevant experimental workflow.

Solubility Data of 1-Chloro-2-propanol

Comprehensive quantitative solubility data for the specific (S)-enantiomer of 1-Chloro-2-propanol is not readily available in peer-reviewed literature. The following tables summarize the available qualitative and quantitative data for the racemic mixture of 1-Chloro-2-propanol.

Table 1: Quantitative and Qualitative Solubility of 1-Chloro-2-propanol

Solvent	Temperature (°C)	Solubility	Data Type
Water	22.8	≥ 100 mg/mL[1][2]	Quantitative
Chloroform	Not Specified	Soluble[3]	Qualitative
Methanol	Not Specified	Slightly Soluble[3]	Qualitative
Ethanol	Not Specified	Soluble[1]	Qualitative
Diethyl Ether	Not Specified	Soluble[1]	Qualitative

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of **(S)-1-Chloro-2-propanol** are not detailed in the available literature, a generalized and widely accepted method for determining the equilibrium solubility of a liquid compound is the shake-flask method.

Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

Objective: To determine the saturation concentration of **(S)-1-Chloro-2-propanol** in various solvents at a controlled temperature.

Materials and Apparatus:

- **(S)-1-Chloro-2-propanol** (high purity)
- Selected solvents (e.g., water, ethanol, methanol, acetone, toluene) of analytical grade
- Glass vials with screw caps and PTFE septa
- Volumetric flasks and pipettes
- Analytical balance
- Constant temperature orbital shaker or water bath
- Centrifuge

- Syringes and syringe filters (e.g., 0.22 μm PTFE)
- Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector - GC-FID)

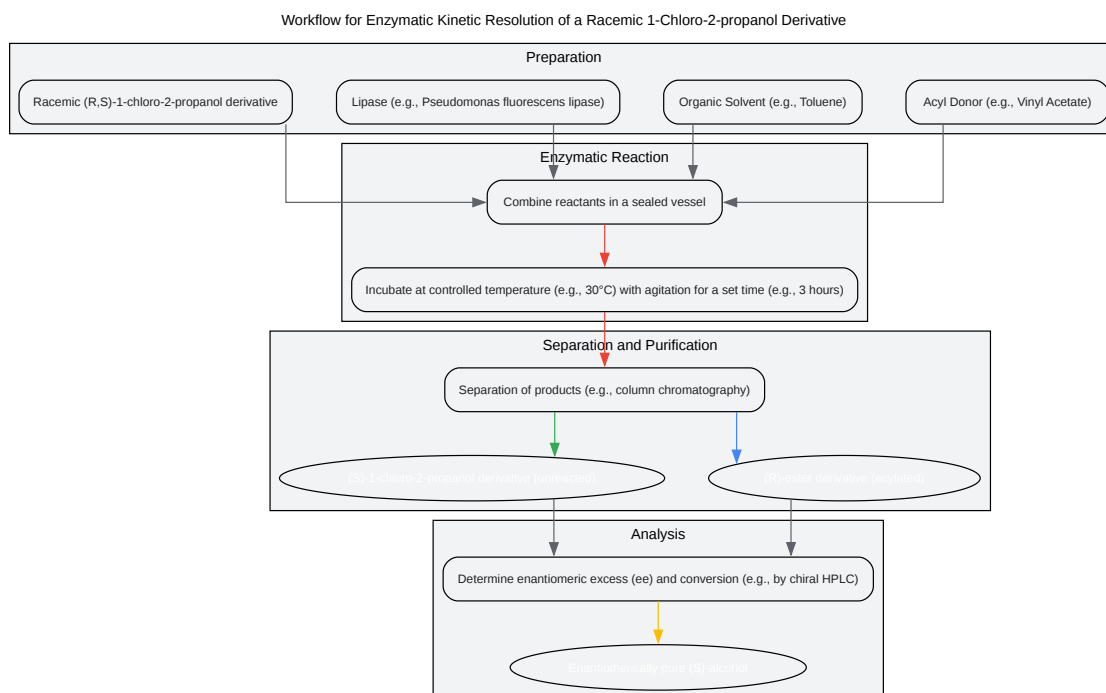
Procedure:

- Preparation of Solvent: Equilibrate the chosen solvents to the desired experimental temperature (e.g., 25 $^{\circ}\text{C} \pm 0.5$ $^{\circ}\text{C}$) in the constant temperature shaker or water bath.
- Sample Preparation: Add an excess amount of **(S)-1-Chloro-2-propanol** to a series of vials, each containing a known volume of the temperature-equilibrated solvent. The presence of a distinct undissolved phase of the solute should be visible to ensure saturation.
- Equilibration: Securely cap the vials and place them in the constant temperature shaker. Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The required equilibration time should be established by preliminary experiments where samples are taken at different time points until the concentration of the solute in the solvent remains constant.
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow for the separation of the undissolved solute from the saturated solution. For emulsions or fine dispersions, centrifugation at the experimental temperature can be employed to facilitate phase separation.
- Sampling: Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe. To avoid contamination from the undissolved solute, the syringe needle should be positioned in the upper portion of the solvent phase.
- Filtration: Immediately filter the collected aliquot through a syringe filter into a clean vial to remove any remaining microscopic undissolved droplets.
- Dilution and Quantification: Accurately dilute the filtered sample with a known volume of the appropriate solvent to bring the concentration within the linear range of the analytical method. Analyze the concentration of **(S)-1-Chloro-2-propanol** in the diluted solution using a validated analytical method, such as GC-FID.

- **Data Analysis:** Calculate the solubility of **(S)-1-Chloro-2-propanol** in the solvent by correcting for the dilution factor. The experiment should be performed in triplicate for each solvent to ensure the reliability of the results. Solubility is typically expressed in units such as g/100g of solvent, mg/mL, or molarity.

Visualization of a Relevant Experimental Workflow

As no specific signaling pathways involving **(S)-1-Chloro-2-propanol** were identified, the following diagram illustrates a common and relevant experimental workflow: the enzymatic kinetic resolution of a racemic mixture of a 1-chloro-2-propanol derivative. This process is crucial for obtaining the enantiomerically pure (S)-form for applications such as pharmaceutical synthesis.^{[4][5][6][7]}



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